2-Pyridin-4-YL-acetimidic acid ethyl ester
Description
Properties
CAS No. |
887579-00-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
ethyl 2-pyridin-4-ylethanimidate |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
ALDVXRRPBDHCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The patented method begins with 4-chloropyridine hydrochloride (III) as the starting material, which undergoes nucleophilic substitution with ethyl cyanoacetate (NCCH2COOEt) in the presence of a base. The reaction proceeds via a two-step mechanism:
- Deprotonation : The base abstracts the α-hydrogen of ethyl cyanoacetate, generating a nucleophilic enolate.
- Substitution : The enolate attacks the electrophilic carbon of 4-chloropyridine, displacing the chloride ion and forming ethyl 2-cyano-2-(pyridin-4-yl) acetate.
The intermediate is then subjected to imidization, wherein the cyano group is converted to an acetimidic acid ester through acid-catalyzed hydration and esterification.
Purification and Characterization
Post-reaction workup involved liquid-liquid extraction with ethyl acetate (280–320 g), drying, and rotary evaporation to isolate the oily intermediate. Nuclear magnetic resonance (NMR) spectroscopy confirmed structural integrity across all embodiments:
- ¹H NMR (400 MHz, CDCl₃) : δ 4.136 (s, 2H, CH₂), 7.086–7.101 (d, 2H, Py-H), 8.257–8.396 (d, 2H, Py-H).
The consistency in NMR data underscores the method’s reliability in producing a pure product.
Alternative Synthetic Approaches
While the cyanoacetate route dominates industrial production, academic studies have explored alternative pathways:
Hantzsch Thiazole Synthesis
The Hantzsch reaction, which couples thioureas with α-haloketones, could theoretically yield thiazole-containing analogs. However, this route remains unexplored for the target compound.
Industrial Applications and Scalability
The patented method’s scalability is evidenced by its consistent yields (78–90%) across multi-gram syntheses. Key industrial advantages include:
- Cost Efficiency : 4-Chloropyridine hydrochloride is commercially available and inexpensive.
- Minimal Byproducts : Thin-layer chromatography (TLC) monitoring ensures reaction completion, reducing purification burdens.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-4-yl-ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research indicates that derivatives of pyridine compounds, including 2-Pyridin-4-YL-acetimidic acid ethyl ester, exhibit antitumor properties. Such compounds are being investigated for their ability to inhibit specific kinases involved in cancer progression. For example, related compounds have shown efficacy against gastrointestinal stromal tumors by targeting the c-KIT receptor tyrosine kinase, which is crucial in several cancers including GIST and systemic mastocytosis .
2. Inhibition of Kinases
The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are vital in treating various cancers due to their role in cell signaling pathways. Studies have shown that similar pyridine derivatives can effectively inhibit mutated forms of kinases, which are often resistant to conventional therapies .
Therapeutic Uses
1. Treatment of Gastrointestinal Disorders
The pharmacological properties of this compound could extend to treating gastrointestinal disorders. The inhibition of specific kinases may help manage conditions linked to abnormal cell growth in the gastrointestinal tract .
2. Neurological Applications
Given the structural similarities with other bioactive compounds, there is potential for exploring the use of this compound in neurological contexts. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects could benefit from further investigation.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |
|---|---|---|---|---|
| This compound | C₉H₁₂N₂O | 164.2 | Acetimidic acid, pyridin-4-yl | Imine group for coordination |
| Ethyl 4-Pyridylacetate | C₉H₁₁NO₂ | 165.19 | Acetate ester, pyridin-4-yl | Hydrolytically stable |
| (2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester | C₁₂H₁₂N₂O₂S | 248.3 | Thiazole, pyridin-3-yl | Antimicrobial potential |
| Ethyl 2-(4-chloropyrimidin-5-yl)acetate | C₈H₉ClN₂O₂ | 200.62 | Chloropyrimidine, acetate | Electrophilic for kinase inhibitors |
Research Findings and Trends
- Acetimidic Acid Derivatives : The imine group in this compound enables unique reactivity in metal-organic frameworks (MOFs) and as enzyme inhibitors .
- Pyridine vs. Pyrimidine : Pyrimidine-based esters (e.g., ) show higher binding affinity in kinase assays due to additional nitrogen atoms .
- Lipophilicity vs. Solubility : Fatty acid esters (e.g., Myristic Acid Ethyl Ester) prioritize industrial applications, while pyridine derivatives balance solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
